molecular formula C27H25N4NaO5S2 B12781174 Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt CAS No. 71550-23-7

Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt

Cat. No.: B12781174
CAS No.: 71550-23-7
M. Wt: 572.6 g/mol
InChI Key: ODMWOXSWYLGXGN-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a benzenesulfonic acid core with multiple functional groups attached, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for controlled sulfonation and azo coupling reactions.

    Continuous Flow Systems: Employing continuous flow systems for efficient and consistent production.

    Purification: Utilizing purification techniques such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Such as phosphorus pentachloride for forming sulfonyl chlorides.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonyl Chlorides: Produced using chlorinating agents.

    Amines: Resulting from the reduction of the azo group.

Scientific Research Applications

Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, affecting their activity.

    Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt stands out due to its complex structure, which allows for multiple functionalizations and applications across various fields.

Properties

CAS No.

71550-23-7

Molecular Formula

C27H25N4NaO5S2

Molecular Weight

572.6 g/mol

IUPAC Name

sodium;4-[[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]phenyl]sulfonylamino]benzenesulfonate

InChI

InChI=1S/C27H26N4O5S2.Na/c1-2-31(20-21-6-4-3-5-7-21)25-14-8-22(9-15-25)28-29-23-10-16-26(17-11-23)37(32,33)30-24-12-18-27(19-13-24)38(34,35)36;/h3-19,30H,2,20H2,1H3,(H,34,35,36);/q;+1/p-1

InChI Key

ODMWOXSWYLGXGN-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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